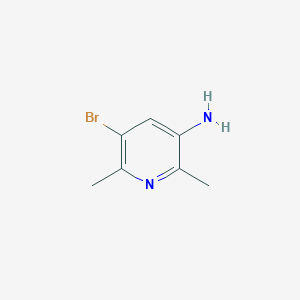
5-Bromo-2,6-dimethylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,6-dimethylpyridin-3-amine: is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One of the common methods for synthesizing 5-Bromo-2,6-dimethylpyridin-3-amine involves the Suzuki cross-coupling reaction . This reaction typically uses palladium catalysts and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-2,6-dimethylpyridin-3-amine can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Uses arylboronic acids, palladium catalysts, and bases like potassium carbonate.
Nucleophilic Substitution: Uses nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, 5-Bromo-2,6-dimethylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pyridine derivatives .
Biology and Medicine:
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate . It has been studied for its anti-thrombolytic and biofilm inhibition activities .
Industry:
In the industrial sector, this compound is used in the production of advanced materials and chiral dopants for liquid crystals .
Wirkmechanismus
The mechanism of action of 5-Bromo-2,6-dimethylpyridin-3-amine involves its interaction with various molecular targets. For instance, in its anti-thrombolytic activity, it may interact with enzymes involved in blood clot formation , thereby inhibiting their function . The exact molecular pathways and targets can vary depending on the specific application and the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
Comparison:
Compared to these similar compounds, 5-Bromo-2,6-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can lead to different reactivity and properties, making it suitable for specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C7H9BrN2 |
|---|---|
Molekulargewicht |
201.06 g/mol |
IUPAC-Name |
5-bromo-2,6-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-4-6(8)3-7(9)5(2)10-4/h3H,9H2,1-2H3 |
InChI-Schlüssel |
CQCNFOWWTYOJGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=N1)C)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


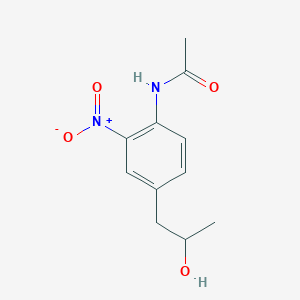
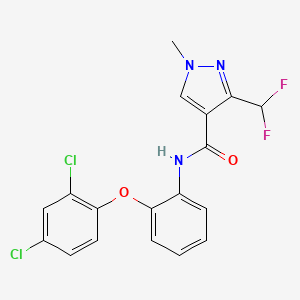
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13902972.png)
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)
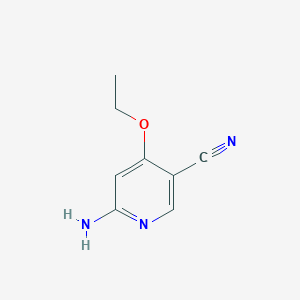

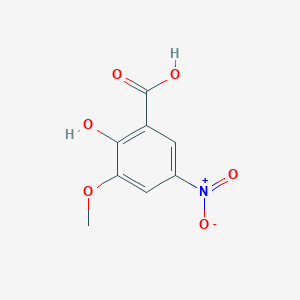
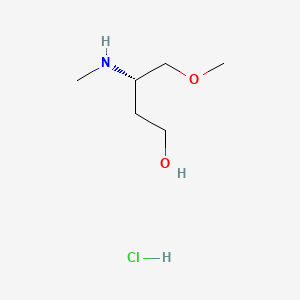
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
![tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid](/img/structure/B13903033.png)
![trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)
![7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B13903046.png)
